molecular formula C25H16ClF3O6 B11651662 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B11651662
M. Wt: 504.8 g/mol
InChI Key: QOUOQQIFUZXOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a dimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Esterification with 3,4-Dimethoxybenzoic Acid: The final step involves esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated chromenone derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl 3,4-dimethoxybenzoate: Shares the chlorophenyl and dimethoxybenzoate groups but lacks the chromenone core.

    2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Contains similar functional groups but has a quinoline core instead of a chromenone core.

Uniqueness

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to the combination of its chromenone core, trifluoromethyl group, and ester linkage with 3,4-dimethoxybenzoic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H16ClF3O6

Molecular Weight

504.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H16ClF3O6/c1-32-18-10-5-14(11-20(18)33-2)24(31)34-16-8-9-17-19(12-16)35-23(25(27,28)29)21(22(17)30)13-3-6-15(26)7-4-13/h3-12H,1-2H3

InChI Key

QOUOQQIFUZXOLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.